molecular formula C10H10ClF2NO B1487502 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide CAS No. 1258651-76-1

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

Cat. No. B1487502
M. Wt: 233.64 g/mol
InChI Key: AFQLWPOVJQCIIT-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 19064-26-7 . It has a molecular weight of 205.59 and a molecular formula of C10H10ClF2NO . The compound is solid in its physical form .


Molecular Structure Analysis

The linear formula of “2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is C8H6ClF2NO . The compound has a complex structure with multiple functional groups including a chloro group, a difluorophenyl group, and an acetamide group .


Physical And Chemical Properties Analysis

“2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is a solid compound . It has a molecular weight of 205.59 and a molecular formula of C10H10ClF2NO .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has shown that chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide, undergo complex metabolic pathways in both human and rat liver microsomes. These metabolic pathways involve the production of DNA-reactive compounds through bioactivation processes. Specifically, the study by Coleman, Linderman, Hodgson, and Rose (2000) detailed the metabolism of various chloroacetamide herbicides, shedding light on the carcinogenic potential of these compounds due to their metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine. The study highlights the significant differences in metabolism between human and rat liver microsomes, pointing to the importance of understanding these processes for safety evaluations (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

Another aspect of research involves the interaction of chloroacetamide herbicides with soil and its impact on agricultural efficacy. Banks and Robinson (1986) explored how wheat straw and irrigation affect the reception, mobility, and herbicidal activity of compounds like acetochlor and metolachlor. Their findings contribute to a better understanding of how agricultural practices and environmental factors can influence the effectiveness of these herbicides, providing valuable insights for optimizing their use in crop production (Banks & Robinson, 1986).

Synthesis and Characterization of Chloroacetamide Compounds

In the realm of organic chemistry and materials science, chloroacetamide compounds have been synthesized and characterized for various potential applications, including pharmaceuticals. For instance, Jansukra et al. (2021) provided a detailed analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, including its crystal structure, intramolecular hydrogen bonding, and solvatochromic effects. This type of research paves the way for the development of new materials and drugs, highlighting the versatility of chloroacetamide derivatives in scientific research (Jansukra et al., 2021).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard codes associated with the compound include H302, H312, and H332 . Precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c11-6-10(15)14-5-4-7-8(12)2-1-3-9(7)13/h1-3H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQLWPOVJQCIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219174
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide

CAS RN

1258651-76-1
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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